

Advanced Structural Analysis of Sodium Pyridin-3-olate: Protocols and Architectures

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Compound of Interest

Compound Name: Sodium pyridin-3-olate

CAS No.: 52536-09-1

Cat. No.: B1349749

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Executive Summary

Sodium pyridin-3-olate (CAS: 52536-09-1) represents a pivotal structural motif in medicinal chemistry, serving as a nucleophilic scaffold for the development of bioactive heterocycles.[1][2][3] Unlike its 2- and 4-isomers, which predominantly exist as pyridones, the 3-isomer retains significant phenolic character, leading to unique coordination geometries with alkali metals.[1][2] This guide provides a comprehensive workflow for the crystallogenesi, X-ray diffraction (XRD) analysis, and structural elucidation of this salt, addressing the specific challenges posed by its hygroscopic nature and coordination polymer tendencies.[2]

Chemical Foundation & Tautomeric Landscape

To accurately solve the crystal structure, one must first understand the electronic distribution of the anion.[2] The parent compound, 3-hydroxypyridine, exists in a zwitterionic equilibrium.[2] Upon deprotonation with sodium, the negative charge is delocalized, though primarily concentrated on the oxygen atom.[2]

Thermodynamic Considerations:

- Hard-Soft Acid-Base (HSAB) Theory: The sodium cation () is a hard acid, showing a strong preference for the hard oxygen donor over the borderline nitrogen.[2] However, the crystal lattice often necessitates maximizing coordination numbers (typically 6 for Na), driving the formation of interactions or bridging oxygen networks.[2]
- Resonance Structures: The anion stabilizes through resonance, increasing electron density at the C2 and C4 positions, which influences packing forces (stacking).[2]

Table 1: Physicochemical Profile of Sodium Pyridin-3-olate

Parameter	Value / Characteristic	Relevance to Crystallography
Formula		Unit cell content calculation ()
MW	117.08 g/mol	Density estimation
Hygroscopicity	High	Requires cryo-protection during mounting
Solubility	Water, MeOH, EtOH	Solvent selection for crystal growth
pKa (Parent)	4.86 (OH), 8.72 (NH+)	Deprotonation requires stoichiometric base

Experimental Crystallogenesis Protocol

Obtaining single crystals of alkali metal salts of heterocycles is non-trivial due to their tendency to form microcrystalline powders or hydrates.[2] The following protocol utilizes a Slow Vapor Diffusion technique optimized for ionic organic salts.

Step-by-Step Methodology:

- Precursor Preparation: Dissolve 3-hydroxypyridine (1.0 eq) in minimal anhydrous methanol under atmosphere.
- Deprotonation: Add Sodium Methoxide (NaOMe, 1.0 eq) solution dropwise.[2] Stir for 30 mins at room temperature.
- Filtration: Filter through a 0.2 PTFE syringe filter to remove dust nuclei.[2]
- Crystallization Setup:
 - Transfer the filtrate (inner solution) to a narrow vial.[2]
 - Place this vial inside a larger jar containing Diethyl Ether (outer antisolvent).[2]
 - Seal tightly and store at in a vibration-free environment.
- Harvesting: Colorless prism-like crystals typically form within 48-72 hours.[1][2]
- Mounting: Isolate crystals rapidly under Paratone-N oil to prevent hydration; mount on a Mitegen loop and flash-cool to 100 K immediately.

Crystallographic Analysis Workflow

The determination of the structure relies on high-resolution Single Crystal X-ray Diffraction (SC-XRD).[1][2]

Data Collection Strategy

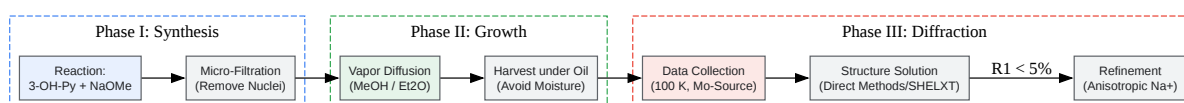
- Source:
(
) is preferred to minimize absorption, though

is acceptable for small organic salts to boost signal.[1][2]

- Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the sodium ions and prevent desolvation.[2]
- Resolution: Collect data to at least
resolution to resolve hydrogen bonding networks if water is present.

Structural Refinement Logic

- Space Group: Likely monoclinic () or triclinic (), common for planar aromatic salts.[2]
- Disorder: Check the pyridine ring for rotational disorder. The N atom position must be distinguished from C atoms based on thermal ellipsoids and bond lengths (vs).[2]



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Figure 1: Integrated workflow for the synthesis, isolation, and structural determination of **Sodium Pyridin-3-olate**.

Structural Architectures & Coordination Geometry

Upon solving the structure, the analysis focuses on the coordination environment of the Sodium ion.[2] Based on homologous structures (e.g., Sodium Phenolate, Sodium Pyridin-2-

olate), the following motifs are expected:

A. The Coordination Sphere

The

ion typically adopts a coordination number of 5 or 6.^[2]

- Primary Interaction: Strong electrostatic bond between Na^+ and the phenolate Oxygen (O^-).^[2]
- Bridging: The Oxygen atom often acts as a μ_2 or μ_3 bridge, linking multiple Na^+ centers.^[2]
- Secondary Interaction: The Pyridine Nitrogen (N) may coordinate to an adjacent sodium ion, forming a polymeric chain.^[2]

B. Supramolecular Assembly

Sodium pyridin-3-olate typically crystallizes as a Coordination Polymer.^{[1][2]}

- 1D Chains: Infinite chains of Na^+ and Pyridin-3-olate^- running along a crystallographic axis.^{[1][2]}
- Layered Packing: These chains stack via hydrophobic interactions between the pyridine rings ($\text{C} \cdots \text{C}$) and van der Waals forces.^{[1][2]}

Table 2: Expected Bond Metrics (Theoretical)

Bond Type	Expected Length ()	Interpretation
Na - O (Terminal)	2.25 - 2.35	Strong ionic interaction
Na - O (Bridging)	2.35 - 2.50	Polymeric network formation
Na - N (Pyridine)	2.45 - 2.60	Dative coordination; weaker than Na-O
C - O (Phenolate)	1.30 - 1.32	Double bond character due to resonance

Spectroscopic Correlates (Validation)

To confirm the crystal structure represents the bulk material, correlate XRD data with solid-state spectroscopy.^[2]

- FT-IR Analysis:
 - Look for the shift in the stretching vibration.^[2] In neutral 3-hydroxypyridine, ^[1]^[2] In the salt, this shifts to higher wavenumbers () due to increased double-bond character from resonance forms stabilized by the metal.^[2]
- NMR (or):
 - Significant shielding shift of the C2 and C4 protons compared to the neutral species, confirming high electron density in the ring.^[2]

References

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